N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” is a compound that belongs to the benzothiazole class of compounds . Benzothiazole derivatives are known for their wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, and antitubercular activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) were used to mediate the synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis
The molecular structure of benzothiazole compounds is characterized by a bicyclic system consisting of a benzene ring fused to a thiazole ring . The benzothiazole moiety is a common feature in many synthetic and natural products .Chemical Reactions Analysis
Benzothiazole compounds exhibit diverse chemical reactivity. They are often used as starting materials for the synthesis of larger, usually bioactive structures . Their aromaticity makes them relatively stable, although as heterocycles, they have reactive sites that allow for functionalization .Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C . The specific physical and chemical properties of “N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide” would depend on its exact molecular structure.Scientific Research Applications
Diuretic Activity
The compound N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, closely related to the specified chemical, demonstrated significant diuretic activity in vivo. This suggests potential applications in treatments requiring diuretic effects (Yar & Ansari, 2009).
Antitumor Activity
Research on N-(5-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide, structurally similar to the queried chemical, showed significant antitumor effects. This highlights its potential in developing anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
Antiproliferative and Antioxidant Properties
Benzothiazole derivatives, including benzothiazole-2-carboxamides, have been synthesized and evaluated for their antiproliferative and antioxidant capacities. These compounds exhibited significant activity in vitro, suggesting their utility in developing therapies targeting cancer and oxidative stress (Cindrić et al., 2019).
Antimicrobial Activity
Some N-(benzothiazol-2-yl)-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamide derivatives have shown marked antimicrobial action, indicating the potential use of benzothiazole derivatives in treating bacterial and fungal infections (Zablotskaya et al., 2013).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of benzothiazole derivatives, exploring their chemical properties and potential applications in various fields, such as materials science and pharmacology (Mahmood, Aldabbagh, & Mahmoud, 2021).
Future Directions
Benzothiazole compounds continue to be of interest in the field of medicinal chemistry due to their diverse biological activities and pharmaceutical potential . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and designing benzothiazole derivatives with improved safety profiles .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S2/c20-15(18-16-17-11-3-1-2-4-13(11)24-16)14-8-9-7-10(19(21)22)5-6-12(9)23-14/h1-8H,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMIPXFHXXBFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
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